Potassium benzyltrifluoroborate
Overview
Description
Potassium benzyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C6H5CH2BF3K and a molecular weight of 198.03 g/mol . It is a white, crystalline solid that is stable under ambient conditions and has a melting point exceeding 300°C . This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
Potassium benzyltrifluoroborate is primarily used as a reagent in various chemical reactions
Mode of Action
This compound is involved in several types of chemical reactions. It is used in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling . In these reactions, the benzyltrifluoroborate group often acts as a nucleophilic coupling partner .
Biochemical Pathways
Instead, it is used to facilitate chemical transformations in synthetic chemistry, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, including factors such as the reaction conditions and the presence of other compounds .
Result of Action
The result of this compound’s action is the facilitation of chemical transformations. It enables the formation of new chemical bonds and structures, contributing to the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents or catalysts. For instance, it is typically stored under an inert atmosphere at room temperature . The specific reaction conditions can greatly affect the efficiency and selectivity of the reactions in which this compound is used .
Biochemical Analysis
Biochemical Properties
Potassium benzyltrifluoroborate plays a crucial role in biochemical reactions due to its stability and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in oxidation reactions where it acts as an oxidizing agent. Additionally, it participates in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with biomolecules often involves nucleophilic addition and photo-benzylation of carbonyl compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s impact on cell function can be attributed to its ability to modulate enzyme activity and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to participate in nucleophilic addition and cross-coupling reactions highlights its role in modifying molecular structures and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point exceeding 300°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial for specific biochemical applications . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in oxidation and cross-coupling reactions highlights its importance in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is a key area of study in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium benzyltrifluoroborate can be synthesized through a variety of methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production of this compound often involves scalable procedures that ensure high yields and purity. A novel route described in the literature involves the preparation of organotrifluoroborate salts with different counter cations through a safe, rapid, and scalable procedure . This method avoids issues such as glassware etching and provides analytically pure products.
Chemical Reactions Analysis
Types of Reactions: Potassium benzyltrifluoroborate participates in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding boronic acids.
Ritter-type Amidation: This reaction involves the formation of amides from nitriles.
Photo-allylation/Photo-benzylation: These reactions involve the addition of allyl or benzyl groups to carbonyl compounds under light irradiation.
Stereoselective Nucleophilic Addition: This reaction involves the addition of nucleophiles to electrophiles in a stereoselective manner.
Suzuki Cross-Coupling: This is a widely used reaction where this compound acts as a coupling partner with aryl halides to form biaryl compounds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the reagents.
Major Products: The major products formed from these reactions include boronic acids, amides, allylated or benzylated carbonyl compounds, and biaryl compounds .
Scientific Research Applications
Potassium benzyltrifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Potassium cyclohexyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium crotyltrifluoroborate
Comparison: Potassium benzyltrifluoroborate is unique due to its benzyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates . For instance, potassium cyclohexyltrifluoroborate and potassium cyclopropyltrifluoroborate are used in different types of cross-coupling reactions and have different steric and electronic properties . Potassium allyltrifluoroborate and potassium crotyltrifluoroborate are more commonly used in allylation and crotylation reactions, respectively .
Biological Activity
Potassium benzyltrifluoroborate (KBF3C6H5) is a versatile organoboron compound that has gained attention for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by its ability to generate radical species under various conditions, making it a valuable reagent in photoredox catalysis. The compound acts as a radical precursor, facilitating reactions that involve the formation of carbon-centered radicals. This property is crucial in synthetic organic chemistry, particularly in coupling reactions such as the Suzuki-Miyaura reaction, where it serves as a coupling partner to form biaryl compounds .
Radical Generation and Reactivity
The reactivity of this compound is influenced by its reduction potential. Studies indicate that lower reduction potentials lead to more stable radicals and higher product yields in alkylation reactions. For example, when this compound was reacted with imines, the yields were significantly affected by the nature of the proton donor used in the reaction .
Inhibition Studies
Research into the biological activity of this compound has revealed its potential as an inhibitor in various biochemical pathways. For instance, it has been shown to selectively inhibit certain heat shock proteins (HSPs), which are implicated in cancer cell survival and proliferation . The selectivity of this compound towards specific protein targets suggests its utility in designing therapeutic agents aimed at modulating protein interactions.
Case Studies
- Cancer Therapeutics : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the disruption of HSP function, leading to apoptosis in malignant cells .
- Photoredox Catalysis : In another investigation, this compound was utilized in photoredox-catalyzed radical-radical coupling reactions. This process allowed for the synthesis of complex molecules that could serve as precursors for drug development . The ability to generate radicals under mild conditions highlights its potential for use in synthesizing bioactive compounds.
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other organoboron compounds:
Properties
IUPAC Name |
potassium;benzyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDAVWURFVTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635652 | |
Record name | Potassium benzyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-73-0 | |
Record name | Potassium benzyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium benzyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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